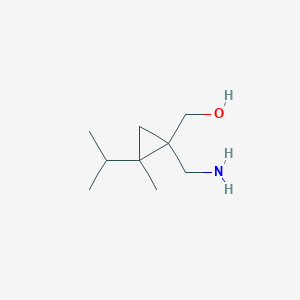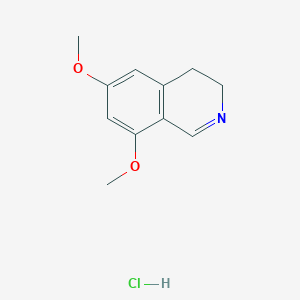
Nafcillin Penilloic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nafcillin Penilloic Acid Ester is a derivative of nafcillin, a beta-lactam antibiotic. This compound is part of the penicillin family and is known for its resistance to beta-lactamase enzymes produced by certain bacteria. This compound is primarily used in the treatment of infections caused by penicillinase-producing staphylococci .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nafcillin Penilloic Acid Ester involves the conversion of nafcillin to its penilloic acid derivative. This process typically includes the hydrolysis of the beta-lactam ring of nafcillin under acidic or basic conditions, followed by esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Nafcillin Penilloic Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions include sulfoxides, alcohols, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Nafcillin Penilloic Acid Ester has several applications in scientific research:
Biology: Studied for its interactions with bacterial enzymes and its role in antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating infections caused by resistant bacterial strains.
Industry: Utilized in the pharmaceutical industry for the synthesis of new antibiotic derivatives.
Wirkmechanismus
Nafcillin Penilloic Acid Ester exerts its effects by inhibiting the biosynthesis of the bacterial cell wall. It forms covalent bonds with penicillin-binding proteins, which are crucial for the final transpeptidation process in cell wall synthesis. This inhibition leads to the destruction of the bacterial cell wall and ultimately the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Oxacillin: Another beta-lactam antibiotic with similar resistance to beta-lactamase enzymes.
Methicillin: Known for its use in treating penicillin-resistant staphylococcal infections.
Cloxacillin: Similar in structure and function but with a different side chain that provides unique pharmacokinetic properties.
Uniqueness: Nafcillin Penilloic Acid Ester is unique due to its specific ester derivative form, which may offer different pharmacological properties and stability compared to its parent compound and other similar antibiotics .
Eigenschaften
CAS-Nummer |
940306-31-0 |
|---|---|
Molekularformel |
C₂₁H₂₄N₂O₆S |
Molekulargewicht |
432.49 |
Synonyme |
(αR,4S)-4-Carboxy-α-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-5,5-dimethyl-2-thiazolidineacetic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)


